4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine
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Overview
Description
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine is a complex organic compound that features a pyrimidine ring substituted with a thiomorpholine group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the dioxaborolane group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine group can yield sulfoxides or sulfones, while substitution reactions involving the dioxaborolane moiety can produce various boronic acid derivatives .
Scientific Research Applications
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyrimidine ring can interact with nucleic acids and proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
What sets 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-YL)thiomorpholine apart from similar compounds is its unique combination of a pyrimidine ring, thiomorpholine group, and dioxaborolane moiety. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C14H22BN3O2S |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]thiomorpholine |
InChI |
InChI=1S/C14H22BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-9-16-12(17-10-11)18-5-7-21-8-6-18/h9-10H,5-8H2,1-4H3 |
InChI Key |
OVOVMRSZVGAJHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCSCC3 |
Origin of Product |
United States |
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